3,3,5,5-Tetramethylmorpholine

Vue d'ensemble

Description

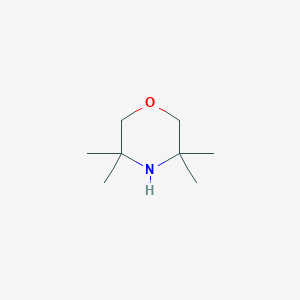

3,3,5,5-Tetramethylmorpholine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a morpholine derivative characterized by the presence of four methyl groups attached to the morpholine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethylmorpholine can be synthesized through the reaction of di-(1-hydroxy-2-methyl-2-propyl)amine with methanesulfonic acid. The reaction is carried out by heating the mixture to 130°C for over 10 hours, followed by cooling and addition to a 10% sodium hydroxide solution .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as described above, with potential optimizations for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3,5,5-Tetramethylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the morpholine ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, potentially leading to secondary amines.

Substitution: Substituted morpholine derivatives with various functional groups.

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

3,3,5,5-Tetramethylmorpholine serves as a catalyst in various organic reactions. Its ability to stabilize transition states makes it valuable in synthesizing complex organic molecules. It has been reported to enhance reaction rates and yields in nucleophilic substitutions and other transformations .

Biological Research

The compound is utilized in biological studies to understand enzyme mechanisms and as a buffer in biochemical assays. Its role as a reagent allows researchers to investigate enzyme kinetics and metabolic pathways effectively .

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit significant pharmacological activities. For instance:

- Dopamine and Norepinephrine Uptake Inhibition: Analogues of this compound have shown potent inhibition of dopamine and norepinephrine uptake, suggesting potential applications in treating mood disorders and addiction .

- Smoking Cessation Aids: Some studies have explored its analogues for their potential utility in smoking cessation therapies due to their effects on nicotine dependence behaviors .

Polymer Production

In the industrial sector, this compound is used as an intermediate in the synthesis of polymers. Its structure allows it to act as a plasticizer or modifier in polymer formulations .

Chemical Manufacturing

The compound is employed as a reagent in various chemical processes, including the production of surfactants and other specialty chemicals. Its properties facilitate reactions that are crucial for developing new materials .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Catalyst for nucleophilic substitutions | Enhances reaction rates and yields |

| Biological Research | Enzyme mechanism studies | Used as a buffer in biochemical assays |

| Pharmaceutical | Dopamine/norepinephrine inhibitors | Potential treatments for mood disorders |

| Smoking Cessation | Analogues for nicotine dependence | Investigated for smoking cessation aids |

| Industrial Chemistry | Polymer production | Acts as an intermediate or modifier |

Case Studies

- Inhibition Studies : Research conducted on various analogues of this compound demonstrated their effectiveness as inhibitors of dopamine uptake. The most potent compounds showed IC50 values significantly lower than existing treatments .

- Polymer Applications : A study highlighted the use of this compound in developing new polymer blends that exhibit enhanced mechanical properties while maintaining flexibility and durability .

Mécanisme D'action

The mechanism of action of 3,3,5,5-Tetramethylmorpholine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as a base in deprotonation reactions. The compound’s effects are mediated through its ability to stabilize transition states and facilitate the formation of reaction intermediates .

Comparaison Avec Des Composés Similaires

- 2,2,6,6-Tetramethylpiperidine

- 2,2-Dimethylmorpholine

- 3,3,5,5-Tetramethylcyclohexanone

- 1,2,2,6,6-Pentamethylpiperidine

Comparison: 3,3,5,5-Tetramethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct steric and electronic properties. Compared to 2,2,6,6-Tetramethylpiperidine, it has a different ring structure and functional group orientation, leading to varied reactivity and applications .

Activité Biologique

3,3,5,5-Tetramethylmorpholine (TMM) is a cyclic amine with a unique structure that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

TMM is characterized by its morpholine ring with four methyl groups at the 3 and 5 positions. This structural modification enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of TMM can be attributed to its interaction with various neurotransmitter systems. Research indicates that morpholine derivatives, including TMM, can act as inhibitors of neurotransmitter uptake, particularly for dopamine (DA) and norepinephrine (NE).

- Dopamine and Norepinephrine Uptake Inhibition : TMM analogues have shown significant potency in inhibiting the uptake of DA and NE. For instance, a study reported IC50 values of 220 nM for DA and 100 nM for NE uptake inhibition by specific TMM analogues .

- Nicotinic Acetylcholine Receptor (nAChR) Antagonism : TMM also exhibits antagonistic effects on nAChRs, which are pivotal in nicotine addiction and cognitive functions. The antagonism of these receptors suggests potential applications in treating nicotine dependence .

Toxicological Profile

While TMM shows promising biological activities, it is essential to consider its safety profile. The compound has been classified under various hazard categories:

- Acute Toxicity : It is categorized as harmful if swallowed (Category 4).

- Skin and Eye Irritation : TMM can cause skin irritation (Category 2) and serious eye irritation (Category 2).

- Germ Cell Mutagenicity : There are concerns regarding its potential mutagenic effects (Category 2) .

Study on Morpholine Analogues

A detailed study investigated the synthesis and biological evaluation of several morpholine derivatives, including TMM. The findings highlighted that specific structural modifications could enhance the inhibitory potency on DA and NE uptake compared to standard references like bupropion. The most potent analogues demonstrated superior activity against nicotine-induced dependence behaviors in animal models .

| Compound | IC50 for DA Uptake (nM) | IC50 for NE Uptake (nM) | nAChR Activity |

|---|---|---|---|

| TMM Analogue A | 220 | 100 | Antagonist |

| TMM Analogue B | 44 | 19 | Antagonist |

| Bupropion | 630 | 180 | Inactive |

Pharmacological Implications

The implications of TMM's biological activity extend to potential therapeutic applications. Its ability to inhibit neurotransmitter uptake makes it a candidate for further investigation in treating depression and anxiety disorders. Additionally, its antagonistic properties at nAChRs could lead to novel smoking cessation aids.

Propriétés

IUPAC Name |

3,3,5,5-tetramethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSHCQUVDDBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404545 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19412-12-5 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that morpholine hydrates haven't been previously discovered. Why is the potential for 3,3,5,5-Tetramethylmorpholine to form hydrates significant?

A1: While both piperidine and morpholine are structurally similar, only piperidine was known to form hydrates. The research demonstrates that this compound, a derivative of morpholine, can indeed form both hemihydrates and dihydrates. [] This finding is significant because it reveals that the presence of the oxygen atom in the morpholine ring doesn't inherently prevent hydrate formation. Furthermore, the study highlights the influence of steric hindrance on hydrate formation. Despite the bulky tetramethyl substituents, this compound still interacts with water molecules to create ordered crystal structures. This information contributes to a deeper understanding of the factors governing hydrate formation in heterocyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.